YM158 free base

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

179102-65-9 |

|---|---|

Molecular Formula |

C32H33ClN6O5S2 |

Molecular Weight |

681.2 g/mol |

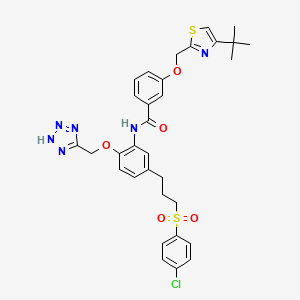

IUPAC Name |

3-[(4-tert-butyl-1,3-thiazol-2-yl)methoxy]-N-[5-[3-(4-chlorophenyl)sulfonylpropyl]-2-(2H-tetrazol-5-ylmethoxy)phenyl]benzamide |

InChI |

InChI=1S/C32H33ClN6O5S2/c1-32(2,3)28-20-45-30(35-28)19-43-24-8-4-7-22(17-24)31(40)34-26-16-21(9-14-27(26)44-18-29-36-38-39-37-29)6-5-15-46(41,42)25-12-10-23(33)11-13-25/h4,7-14,16-17,20H,5-6,15,18-19H2,1-3H3,(H,34,40)(H,36,37,38,39) |

InChI Key |

ZEZUDOUQZAREDI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CSC(=N1)COC2=CC=CC(=C2)C(=O)NC3=C(C=CC(=C3)CCCS(=O)(=O)C4=CC=C(C=C4)Cl)OCC5=NNN=N5 |

Origin of Product |

United States |

Foundational & Exploratory

The Multifaceted Mechanism of Action of Sepantronium Bromide (YM155): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sepantronium bromide, also known as YM155, is a small molecule initially identified as a potent suppressor of survivin, a member of the inhibitor of apoptosis (IAP) protein family.[1] Survivin is overexpressed in a wide array of human cancers and is associated with a more aggressive phenotype, resistance to therapy, and poorer clinical outcomes.[1][2] While the suppression of survivin remains a cornerstone of its activity, emerging evidence reveals a more complex and multifaceted mechanism of action for YM155. This technical guide provides an in-depth exploration of the core mechanisms of YM155, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Core Mechanism of Action: Survivin Suppression

The primary and most well-documented mechanism of action of YM155 is the transcriptional suppression of the BIRC5 gene, which encodes for the survivin protein.[3][4] YM155 was identified through high-throughput screening for inhibitors of the survivin gene promoter. It effectively reduces both survivin mRNA and protein levels in a dose- and time-dependent manner in various cancer cell lines. This leads to the induction of apoptosis and inhibition of cell proliferation.

The suppression of survivin by YM155 is highly specific, with minimal impact on the expression of other IAP family members like c-IAP2 and XIAP, or Bcl-2 family proteins at effective concentrations. This specificity makes YM155 a targeted agent against a key node in cancer cell survival pathways.

Expanded Mechanisms of Action

Recent research has unveiled that the anti-cancer effects of YM155 are not solely dependent on survivin suppression. Several other mechanisms contribute to its potent cytotoxic activity.

Induction of Reactive Oxygen Species (ROS)

A significant secondary mechanism is the generation of reactive oxygen species (ROS). Studies have shown that YM155 can induce ROS production, particularly from the mitochondria. This oxidative stress is considered a primary mode of action, with survivin suppression and DNA damage being downstream consequences. The generation of ROS contributes significantly to the cytotoxic effects observed in cancer cells.

DNA Damage and Topoisomerase IIα Inhibition

YM155 has been shown to induce DNA damage, evidenced by the phosphorylation of histone H2AX (γH2AX). This genotoxic effect is, at least in part, attributed to the inhibition of DNA topoisomerase IIα (Top2α). Molecular modeling suggests that YM155 binds to the ATP-binding site of Top2α, thereby inhibiting its function and leading to DNA damage, cell cycle arrest, and ultimately, apoptosis.

Modulation of Key Signaling Pathways

YM155's influence extends to several critical signaling pathways that govern cell survival, proliferation, and apoptosis.

-

Apoptosis Induction: By suppressing survivin and inducing DNA damage, YM155 triggers apoptosis through both intrinsic and extrinsic pathways. This is characterized by the activation of caspases, particularly caspase-3 and caspase-8. In some cellular contexts, YM155-induced apoptosis is dependent on caspase-8.

-

Cell Cycle Arrest: Treatment with YM155 leads to cell cycle arrest, primarily in the G0/G1 or S phase, depending on the cancer cell type. This prevents cancer cells from progressing through the cell cycle and dividing.

-

NF-κB Pathway Inhibition: In renal cell carcinoma, YM155 has been shown to inhibit the NF-κB signaling pathway in a time-dependent manner. It achieves this by diminishing the nuclear levels of p65 and its phosphorylated form, thereby reducing the transcriptional activity of NF-κB.

-

EGFR/MAPK Pathway: In retinal pigment epithelium cells, YM155 has been found to inhibit cell survival, proliferation, and migration by affecting the EGFR/MAPK signaling pathway.

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of YM155 across various cancer cell lines and in vivo models.

Table 1: In Vitro Cytotoxicity of YM155 in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| PC-3 | Prostate Cancer | 2.3 - 11 | |

| PPC-1 | Prostate Cancer | 2.3 - 11 | |

| DU145 | Prostate Cancer | 2.3 - 11 | |

| TSU-Pr1 | Prostate Cancer | 2.3 - 11 | |

| 22Rv1 | Prostate Cancer | 2.3 - 11 | |

| SK-MEL-5 | Melanoma | 2.3 - 11 | |

| A375 | Melanoma | 2.3 - 11 | |

| HL-60 | Leukemia | 0.3 | |

| U937 | Leukemia | 0.8 | |

| MCF-7 | Breast Cancer | 40 | |

| MDA-MB-231 | Breast Cancer | 50 | |

| Cal-51 | Breast Cancer | 70 | |

| Neuroblastoma (various) | Neuroblastoma | 8 - 212 |

Table 2: In Vivo Efficacy of YM155 in Xenograft Models

| Xenograft Model | Cancer Type | Dose and Schedule | Outcome | Reference |

| PC-3 (s.c.) | Prostate Cancer | 3-10 mg/kg, 3-day c.i. | Massive tumor regression | |

| PC-3 (orthotopic) | Prostate Cancer | 5 mg/kg | 80% Tumor Growth Inhibition | |

| Neuroblastoma | Neuroblastoma | Not specified | 3-fold inhibition of tumor burden | |

| Calu 6, NCI-H358 | NSCLC | 1-10 mg/kg, 3- or 7-day c.i. | Significant antitumor activity | |

| A375 | Melanoma | 1-10 mg/kg, 3- or 7-day c.i. | Significant antitumor activity | |

| MDA-MB-231 | Breast Cancer | 1-10 mg/kg, 3- or 7-day c.i. | Significant antitumor activity | |

| UM-UC-3 | Bladder Cancer | 1-10 mg/kg, 3- or 7-day c.i. | Significant antitumor activity |

c.i. = continuous infusion

Signaling Pathways and Experimental Workflow Visualizations

The following diagrams illustrate the key signaling pathways affected by YM155 and a typical experimental workflow for its evaluation.

Caption: Core signaling pathways modulated by YM155.

Caption: A typical experimental workflow for evaluating YM155.

Detailed Experimental Protocols

The following are representative methodologies for key experiments cited in the literature for the characterization of YM155.

Cell Proliferation Assay (Sulforhodamine B - SRB)

-

Cell Seeding: Plate cells in 96-well plates at a density of 5,000-40,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Treat cells with various concentrations of YM155 (dissolved in DMSO) for 48-72 hours.

-

Fixation: Discard the supernatant and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 60 minutes at 4°C.

-

Washing: Wash the plates five times with slow-running tap water.

-

Staining: Stain the cells with 0.4% (w/v) SRB solution in 1% acetic acid for 10 minutes at room temperature.

-

Washing: Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

-

Solubilization: Air-dry the plates and solubilize the bound stain with 10 mM Tris base solution.

-

Measurement: Measure the optical density at 510 nm using a microplate reader. The IC50 values are then calculated from dose-response curves.

Western Blot Analysis

-

Cell Lysis: Treat cells with YM155 for the desired time and concentration. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

Electrophoresis: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., survivin, cleaved caspase-3, p53, β-actin) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. β-actin is typically used as a loading control.

Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining

-

Cell Treatment: Treat cells with YM155 at the desired concentrations and for the specified duration.

-

Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

In Vivo Xenograft Studies

-

Cell Implantation: Subcutaneously or orthotopically inject a suspension of cancer cells (e.g., 1 x 10^6 to 5 x 10^6 cells) into the flank or relevant organ of immunocompromised mice (e.g., nude mice).

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment Administration: Administer YM155, typically via continuous intravenous infusion for 3 to 7 days, at doses ranging from 1 to 10 mg/kg. A vehicle control group is run in parallel.

-

Monitoring: Measure tumor volume with calipers regularly (e.g., twice a week) and monitor the body weight of the mice as an indicator of toxicity.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis, such as immunohistochemistry for survivin expression or apoptosis markers.

Conclusion

YM155 (Sepantronium bromide) is a potent anti-cancer agent with a complex mechanism of action that extends beyond its initial identification as a survivin suppressant. Its ability to induce ROS, cause DNA damage through Top2α inhibition, and modulate key signaling pathways like NF-κB and EGFR/MAPK contributes to its broad and potent antitumor activities. The preclinical data, demonstrating efficacy across a wide range of cancer models, underscore its therapeutic potential. While clinical trials have shown modest single-agent activity, its favorable safety profile suggests that its future may lie in combination therapies, where its multifaceted mechanism can be leveraged to overcome resistance and enhance the efficacy of other anti-cancer agents. Further research into the interplay of its various mechanisms will be crucial for optimizing its clinical application.

References

YM158: A Comprehensive Technical Guide to a Dual Leukotriene D4 and Thromboxane A2 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of YM158, a potent and selective dual antagonist of the leukotriene D4 (LTD4) and thromboxane A2 (TXA2) receptors. This document consolidates key preclinical data, outlines experimental methodologies, and illustrates the underlying signaling pathways and mechanisms of action.

Core Concepts: Dual Antagonism of LTD4 and TXA2

Leukotriene D4 and thromboxane A2 are potent lipid mediators derived from arachidonic acid that play crucial roles in inflammatory and allergic responses, particularly in the context of respiratory diseases like asthma.[1] LTD4 is a powerful bronchoconstrictor and increases vascular permeability, while TXA2 is a potent vasoconstrictor and promoter of platelet aggregation.[2] Their synergistic actions contribute significantly to the pathophysiology of asthma and other inflammatory conditions.

YM158 (3-[(4-tert-butylthiazol-2-yl)methoxy]-5'-[3-(4-chlorobenzenesulfonyl)propyl]-2'-(1H-tetrazol-5-ylmethoxy)benzanilide monosodium salt monohydrate) is a novel compound designed to simultaneously block the receptors for both of these mediators, offering a potentially more effective therapeutic strategy than targeting either pathway alone.[1][3][4] The dual antagonism is thought to be particularly beneficial in complex inflammatory conditions where both LTD4 and TXA2 are involved.

Quantitative Data Summary

The following tables summarize the key quantitative data for YM158 from in vitro and in vivo preclinical studies.

Table 1: In Vitro Receptor Binding Affinity of YM158 in Guinea Pig Lung Membranes

| Radioligand | Receptor | YM158 Ki (nM) | Hill Coefficient (nH) |

| [3H]leukotriene D4 | Leukotriene D4 | 0.64 ± 0.06 | ~1.0 |

| [3H]U46619 | Thromboxane A2 | 5.0 ± 0.88 | ~1.0 |

Table 2: In Vitro Functional Antagonism of YM158 in Isolated Guinea Pig Tracheae

| Agonist | Receptor | YM158 pA2 Value |

| Leukotriene D4 | Leukotriene D4 | 8.87 |

| U46619 (TXA2 analog) | Thromboxane A2 | 8.81 |

Table 3: In Vivo Efficacy of Orally Administered YM158 in Guinea Pigs

| Challenge | Measured Effect | YM158 ED50 (mg/kg) |

| LTD4-induced | Plasma Leakage Increase | 6.6 |

| LTD4-induced | Airway Resistance Increase | 8.6 |

| U46619-induced | Airway Resistance Increase | 14 |

Table 4: Comparative In Vitro and In Vivo Potency of YM158

| Receptor/Model | YM158 Activity | Comparator | Comparator Activity | Reference |

| LTD4 Receptor (in vitro) | pA2 = 8.87 | Montelukast | ~6.5x more potent | |

| TXA2 Receptor (in vitro) | pA2 = 8.81 | Seratrodast | YM158 is 2.5x more potent | |

| Antigen-induced Airway Response (in vivo) | Significant inhibition at similar doses | Pranlukast (ED50 = 0.34 mg/kg for LTD4 antagonism) | YM158 (ED50 = 8.6 mg/kg for LTD4 antagonism) |

Signaling Pathways and Mechanism of Action

The following diagrams illustrate the signaling pathways of LTD4 and TXA2 and the mechanism by which YM158 exerts its dual antagonistic effect.

Caption: LTD4 Signaling Pathway.

Caption: TXA2 Signaling Pathway.

Caption: Mechanism of Action of YM158.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the evaluation of YM158.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of YM158 for the LTD4 and TXA2 receptors.

Methodology:

-

Membrane Preparation: Guinea pig lung tissues are homogenized in a cold buffer solution and centrifuged to isolate the crude membrane fraction. The resulting pellet, rich in cell membranes containing the target receptors, is resuspended in an appropriate assay buffer.

-

Binding Reaction: A fixed concentration of a radiolabeled ligand ([3H]LTD4 for the CysLT1 receptor or [3H]U46619 for the TP receptor) is incubated with the membrane preparation in the presence of varying concentrations of YM158.

-

Incubation: The mixture is incubated at a controlled temperature (e.g., 25°C) for a specific duration to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters are then washed with cold buffer to remove any unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (concentration of YM158 that inhibits 50% of specific binding) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation. The Hill coefficient is determined to assess the nature of the binding.

In Vitro Functional Assays (Isolated Guinea Pig Trachea)

Objective: To assess the functional antagonist activity (pA2) of YM158 against LTD4- and TXA2-induced smooth muscle contraction.

Methodology:

-

Tissue Preparation: Guinea pigs are euthanized, and the tracheas are excised and placed in a Krebs-Henseleit solution. The trachea is cut into rings or spiral strips.

-

Organ Bath Setup: The tracheal preparations are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and continuously aerated with a gas mixture (e.g., 95% O2, 5% CO2). The tissues are connected to an isometric force transducer to record changes in tension.

-

Equilibration: The tissues are allowed to equilibrate under a resting tension for a specified period.

-

Antagonist Incubation: YM158 is added to the organ baths at various concentrations and incubated for a set time to allow for receptor binding.

-

Cumulative Concentration-Response Curve: A cumulative concentration-response curve is generated by the stepwise addition of an agonist (LTD4 or the TXA2 analog U46619). The contractile response is recorded after each addition.

-

Data Analysis: The concentration-response curves for the agonist in the absence and presence of different concentrations of YM158 are plotted. The Schild plot analysis is used to determine the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve. This value provides a measure of the antagonist's potency.

In Vivo Bronchoconstriction and Plasma Leakage Assays

Objective: To evaluate the in vivo efficacy (ED50) of orally administered YM158 in inhibiting LTD4- and TXA2-mediated airway responses.

Methodology:

-

Animal Preparation: Anesthetized, ventilated guinea pigs are used. A jugular vein is cannulated for drug administration, and a carotid artery is cannulated for blood pressure monitoring. Airway resistance is measured using a whole-body plethysmograph.

-

YM158 Administration: YM158 is administered orally at various doses prior to the agonist challenge.

-

Plasma Leakage Measurement: An intravenous injection of a dye (e.g., Evans blue) is given. After a set time, a bronchoconstrictor agonist (LTD4) is administered intravenously. The animal is then euthanized, and the trachea is lavaged. The amount of dye extravasation into the airway is quantified spectrophotometrically as an index of plasma leakage.

-

Airway Resistance Measurement: After oral administration of YM158, the animals are challenged with an intravenous injection of LTD4 or U46619. The resulting increase in airway resistance is continuously monitored.

-

Data Analysis: The dose of YM158 that causes a 50% inhibition of the agonist-induced increase in plasma leakage or airway resistance (ED50) is calculated from the dose-response curves.

Experimental and Logical Workflow

The following diagram outlines the logical progression of experiments in the preclinical evaluation of a dual receptor antagonist like YM158.

Caption: Preclinical Evaluation Workflow.

Selectivity Profile

YM158 has demonstrated high selectivity for the LTD4 and TXA2 receptors. In radioligand binding assays, it showed no significant affinity for a wide range of other receptors, including alpha1-, alpha2-, and beta-adrenoceptors, histamine, 5-HT, muscarinic, sigma, C5a, opioid, Ca2+ channel, K+ channel, protein kinase C, bradykinin, endothelin, neurokinin, and platelet-activating factor receptors. Furthermore, in functional assays, YM158 did not antagonize tracheal contractions induced by LTC4, histamine, or carbachol. This high degree of selectivity is a critical attribute for a therapeutic candidate, as it minimizes the potential for off-target effects.

Conclusion

YM158 is a highly potent and selective dual antagonist of the LTD4 and TXA2 receptors, with demonstrated efficacy in both in vitro and in vivo preclinical models of airway inflammation and bronchoconstriction. Its ability to be administered orally and to inhibit responses mediated by both key lipid mediators suggests its potential as a novel therapeutic agent for the treatment of bronchial asthma and other inflammatory diseases. The data presented in this guide underscore the promising pharmacological profile of YM158 and provide a comprehensive resource for researchers and drug development professionals in the field.

References

- 1. Binding of YM158, a new dual antagonist for leukotriene D4 and thromboxane A2 receptors, to guinea pig lung membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pharmacologyeducation.org [pharmacologyeducation.org]

- 3. In vivo pharmacologic profile of YM158, a new dual antagonist for leukotriene D4 and thromboxane A2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro pharmacologic profile of YM158, a new dual antagonist for LTD4 and TXA2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of YM158: A Dual Antagonist of Leukotriene D4 and Thromboxane A2 Receptors

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

YM158 is a potent and selective dual antagonist of the leukotriene D4 (LTD4) and thromboxane A2 (TXA2) receptors. This document provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of YM158. It is intended to serve as a technical guide for researchers, scientists, and professionals involved in drug development. The information presented herein is compiled from publicly available scientific literature and aims to provide a detailed understanding of YM158's mechanism of action, in vitro and in vivo activities, and the experimental methodologies used for its evaluation.

Introduction

Leukotrienes and thromboxanes are potent lipid mediators derived from arachidonic acid that play crucial roles in the pathophysiology of various inflammatory and allergic diseases, most notably bronchial asthma. Leukotriene D4 (LTD4) is a powerful bronchoconstrictor, increases vascular permeability, and promotes eosinophil migration into the airways. Thromboxane A2 (TXA2) is a potent vasoconstrictor and promoter of platelet aggregation and bronchoconstriction. The simultaneous blockade of both LTD4 and TXA2 signaling pathways presents a promising therapeutic strategy for the management of asthma and other inflammatory disorders.

YM158, with the chemical name 3-[(4-tert-butylthiazol-2-yl)methoxy]-5'-[3-(4-chlorobenzenesulfonyl)propyl]-2'-(1H-tetrazol-5-ylmethoxy)benzanilide, emerged from research efforts to develop a single molecule capable of antagonizing both LTD4 and TXA2 receptors.[1][2] This dual activity is anticipated to provide broader therapeutic benefits compared to single-receptor antagonists.

Discovery of YM158

While the specific details of the initial high-throughput screening and lead optimization process that led to the identification of YM158 are not extensively documented in the public domain, the discovery of YM158 was the result of a targeted drug discovery program aimed at identifying dual antagonists for LTD4 and TXA2 receptors. The chemical structure of YM158 suggests a rational design approach, incorporating moieties known to interact with these G-protein coupled receptors. The development process likely involved iterative medicinal chemistry efforts to optimize potency, selectivity, and pharmacokinetic properties.

Synthesis of YM158

A detailed, step-by-step synthesis protocol for YM158 is not publicly available in the referenced literature. However, based on its chemical structure, a plausible synthetic route can be conceptualized by retrosynthetic analysis. The synthesis would likely involve the coupling of three key fragments: a substituted benzanilide core, a thiazole-containing side chain, and a tetrazole-containing side chain. The final steps would likely involve the formation of the amide bond and the ether linkages.

Mechanism of Action

YM158 exerts its pharmacological effects by competitively and selectively binding to and inhibiting the cysteinyl leukotriene 1 (CysLT1) receptor and the thromboxane A2 (TP) receptor.

Signaling Pathways

The binding of LTD4 and TXA2 to their respective receptors initiates a cascade of intracellular signaling events. YM158 blocks these initial binding steps.

Caption: Leukotriene D4 (LTD4) Signaling Pathway and Inhibition by YM158.

Caption: Thromboxane A2 (TXA2) Signaling Pathway and Inhibition by YM158.

Pharmacological Characterization

In Vitro Studies

The in vitro pharmacological profile of YM158 has been characterized through various functional assays and radioligand binding studies.

Table 1: In Vitro Activity of YM158

| Assay | Species | Preparation | Parameter | Value | Reference |

| LTD4 Receptor Binding | Guinea Pig | Lung Membranes | Kᵢ | 0.64 ± 0.06 nM | [1] |

| TXA2 Receptor Binding | Guinea Pig | Lung Membranes | Kᵢ | 5.0 ± 0.88 nM | [1] |

| LTD4-induced Tracheal Contraction | Guinea Pig | Isolated Trachea | pA₂ | 8.87 | [2] |

| TXA2-induced Tracheal Contraction | Guinea Pig | Isolated Trachea | pA₂ | 8.81 | |

| U46619-induced Platelet Aggregation | Guinea Pig | Platelets | Antagonism | Yes | |

| U46619-induced Platelet Aggregation | Human | Platelets | Antagonism | Yes |

YM158 demonstrated competitive antagonism at both receptors. Its antagonistic activity for the LTD4 receptor was found to be approximately 6.5 times less potent than that of montelukast, while its activity against the TXA2 receptor was 2.5 times more potent than that of seratrodast. Importantly, YM158 showed high selectivity, exhibiting no significant affinity for a panel of other receptors, including those for LTC4, histamine, and carbachol.

In Vivo Studies

The in vivo efficacy of YM158 has been evaluated in animal models of bronchoconstriction and plasma leakage.

Table 2: In Vivo Activity of YM158 (Oral Administration)

| Model | Species | Endpoint | ED₅₀ (mg/kg) | Reference |

| LTD4-induced Plasma Leakage | Guinea Pig | Inhibition | 6.6 | |

| LTD4-induced Airway Resistance | Guinea Pig | Inhibition | 8.6 | |

| U46619-induced Airway Resistance | Guinea Pig | Inhibition | 14 | |

| Antigen-induced Bronchoconstriction | Guinea Pig | Inhibition | - |

Oral administration of YM158 resulted in a dose-dependent inhibition of LTD4- and U46619-induced airway responses. Notably, despite being less potent than pranlukast as an LTD4 antagonist, YM158 showed comparable efficacy in inhibiting antigen-induced bronchoconstriction, highlighting the significant contribution of its TXA2 receptor antagonism to its overall anti-asthmatic effects.

Experimental Protocols

The following are generalized protocols for the key experiments cited in this document, based on standard pharmacological methodologies.

Radioligand Receptor Binding Assay

Caption: General Workflow for a Radioligand Receptor Binding Assay.

-

Objective: To determine the binding affinity (Kᵢ) of YM158 for the LTD4 and TXA2 receptors.

-

Materials:

-

Membrane preparations from tissues expressing the target receptors (e.g., guinea pig lung membranes).

-

Radiolabeled ligands (e.g., [³H]LTD4 and [³H]U46619).

-

YM158 at various concentrations.

-

Incubation buffer.

-

Glass fiber filters.

-

Scintillation cocktail.

-

-

Procedure:

-

Incubate the membrane preparation with the radiolabeled ligand and varying concentrations of YM158.

-

Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters to remove non-specifically bound radioligand.

-

Quantify the radioactivity retained on the filters using liquid scintillation counting.

-

Analyze the data using non-linear regression to determine the IC₅₀ and subsequently calculate the Kᵢ value.

-

Isolated Guinea Pig Tracheal Contraction Assay

References

YM158 free base chemical structure and properties

This guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of YM158 free base, a potent dual antagonist of the leukotriene D4 (LTD4) and thromboxane A2 (TXA2) receptors. The information is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

YM158 is a synthetic molecule designed to selectively interact with key receptors involved in inflammatory and allergic responses. Its chemical identity and physical characteristics are summarized below.

Chemical Identifiers

-

IUPAC Name: 3-[(4-tert-butyl-1,3-thiazol-2-yl)methoxy]-N-[5-[3-[(4-chlorophenyl)sulfonyl]propyl]-2-(1H-tetrazol-5-ylmethoxy)phenyl]benzamide

-

SMILES: CC(C)(C)c1csc(COc2cccc(c2)C(=O)Nc3cc(CCCS(=O)(=O)c4ccc(cc4)Cl)ccc3OCc5[nH]nnn5)n1[1]

-

InChI Key: ZEZUDOUQZAREDI-UHFFFAOYSA-N[1]

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₃₂H₃₃ClN₆O₅S₂ | [1] |

| Molecular Weight | 681.23 g/mol | [1] |

| CAS Number | 179102-65-9 | [2] |

| Stereochemistry | Achiral | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available |

Mechanism of Action and Signaling Pathways

YM158 functions as a competitive antagonist at two distinct G-protein coupled receptors (GPCRs): the cysteinyl leukotriene receptor 1 (CysLT1R), which is the receptor for LTD4, and the thromboxane A2 receptor (TP). By blocking these receptors, YM158 inhibits downstream signaling cascades that are crucial in the pathophysiology of asthma and other inflammatory conditions.

Leukotriene D4 (LTD4) Receptor Signaling Pathway

LTD4 binding to the CysLT1 receptor primarily activates Gq proteins, leading to the activation of Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca²⁺) from the endoplasmic reticulum, and both DAG and elevated intracellular Ca²⁺ activate Protein Kinase C (PKC), culminating in physiological responses such as smooth muscle contraction and inflammation.

References

In Vitro Pharmacological Profile of YM155 (Sepantronium Bromide): A Technical Overview

Disclaimer: Initial research indicates a potential confusion between two distinct compounds: YM158, a dual antagonist for leukotriene D4 and thromboxane A2 receptors, and YM155 (sepantronium bromide), a survivin suppressant. The preponderance of available in vitro pharmacological data relates to YM155. Consequently, this document will focus on the in vitro pharmacological profile of YM155.

For clarity, YM158 has been identified as a competitive dual antagonist of leukotriene D4 (LTD4) and thromboxane A2 (TXA2) receptors.[1] In radioligand binding assays using guinea pig lung membranes, YM158 demonstrated Ki values of 0.64 ± 0.06 nM for LTD4 receptors and 5.0 ± 0.88 nM for TXA2 receptors.[2] It has also been shown to inhibit platelet aggregation induced by a TXA2 analog.[1]

This technical guide provides a comprehensive overview of the in vitro pharmacology of YM155, a promising small molecule inhibitor of survivin, for researchers, scientists, and professionals in drug development.

Mechanism of Action

YM155 is a potent and specific suppressant of survivin, a member of the inhibitor of apoptosis protein (IAP) family.[3] Its primary mechanism of action involves the significant inhibition of survivin expression at both the messenger RNA (mRNA) and protein levels within cancer cells. This inhibitory effect is selective for survivin, as YM155 does not significantly affect the expression of other IAP family members, such as XIAP and c-IAP1, at comparable concentrations. The downregulation of survivin by YM155 disrupts key cellular processes, leading to the induction of apoptosis (programmed cell death) and the inhibition of cellular proliferation in malignant cells. While survivin suppression is the principal mechanism, some evidence also suggests that YM155 may exert its anticancer effects in part by inducing DNA damage.

In Vitro Efficacy in Cancer Cell Lines

Anti-proliferative Activity

YM155 demonstrates robust anti-proliferative effects across a diverse range of human cancer cell lines. The potency of this activity is commonly expressed as the half-maximal inhibitory concentration (IC50), which is summarized for several gastric and neuroblastoma cancer cell lines in the table below.

| Cell Line | Cancer Type | IC50 (nM) |

| SGC-7901 | Gastric Cancer | 13.2 |

| MKN-28 | Gastric Cancer | 11.6 |

| AGS | Gastric Cancer | 0.8 |

| Hs 764T | Gastric Cancer | 7.3 |

| Various Neuroblastoma Lines | Neuroblastoma | 8 - 212 |

Induction of Apoptosis

A primary consequence of survivin inhibition by YM155 is the activation of the apoptotic cascade. This is evidenced by the proteolytic cleavage of key apoptosis-related proteins, including caspases 3, 7, 8, and 9, in cancer cells following treatment with YM155.

Impact on Cancer Stem-Like Cells

In addition to its effects on the bulk tumor cell population, YM155 has been shown to target cancer stem-like cells. In gastric cancer models, YM155 inhibited the formation and growth of cancer stem cell-like spheres. This was associated with the downregulation of critical signaling proteins implicated in the maintenance of cancer stem cells, such as β-catenin, c-Myc, Cyclin D1, and the cell surface marker CD44.

Key Experimental Methodologies

While detailed, step-by-step protocols are not available in the cited literature, the following sections describe the general principles of the key in vitro assays used to characterize the pharmacological profile of YM155.

Cell Proliferation and Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation. In this assay, cancer cells are cultured in the presence of varying concentrations of YM155 for a defined period, typically 48 hours. Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells and is quantified by measuring the absorbance of the dissolved crystals. The resulting data is used to generate dose-response curves and calculate IC50 values.

Apoptosis Detection

The induction of apoptosis by YM155 is frequently evaluated by detecting the cleavage of caspases via Western blotting. Protein extracts from YM155-treated and untreated control cells are separated by size using gel electrophoresis and transferred to a membrane. The membrane is then incubated with specific antibodies that recognize the cleaved, active forms of caspases, such as caspase-3, -7, -8, and -9. An increased signal for these cleaved caspases in the treated samples confirms the activation of the apoptotic pathway.

Protein Expression Analysis (Western Blotting)

To confirm the mechanism of action of YM155, Western blotting is employed to measure the expression levels of survivin and other related proteins. The methodology is similar to that used for apoptosis detection, but utilizes primary antibodies that specifically target survivin, XIAP, and c-IAP1 to demonstrate the selective downregulation of survivin.

Clonogenic Survival Assay

The colony formation assay is a functional assay that assesses the ability of a single cell to undergo unlimited division and form a colony. This assay provides insight into the long-term effects of a compound on cell survival and proliferation. In this method, a low density of cells is seeded and treated with YM155. After an incubation period sufficient for colony formation, the colonies are fixed, stained, and counted. A reduction in the number and/or size of colonies in the YM155-treated group compared to the control group indicates an inhibition of clonogenic survival.

Visual Representations

YM155 Signaling Pathway

Caption: YM155-mediated apoptotic signaling pathway.

In Vitro Experimental Workflow for YM155

Caption: Generalized workflow for the in vitro evaluation of YM155.

References

- 1. In vitro pharmacologic profile of YM158, a new dual antagonist for LTD4 and TXA2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Binding of YM158, a new dual antagonist for leukotriene D4 and thromboxane A2 receptors, to guinea pig lung membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

YM158: A Dual Antagonist of Leukotriene D4 and Thromboxane A2 Receptors - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

YM158 is a potent and selective dual antagonist of the leukotriene D4 (LTD4) and thromboxane A2 (TXA2) receptors. This technical guide provides a comprehensive overview of the target identification and validation of YM158, presenting key preclinical data, detailed experimental methodologies, and visual representations of its mechanism of action. The dual antagonism of these critical inflammatory mediators positions YM158 as a promising therapeutic candidate for diseases with underlying inflammatory and bronchoconstrictive components, such as asthma.

Target Identification and Validation

The primary molecular targets of YM158 have been identified as the cysteinyl leukotriene receptor 1 (CysLT1) and the thromboxane A2 receptor (TP). This was established through a series of in vitro and in vivo studies demonstrating competitive antagonism at both receptors.

In Vitro Receptor Binding Affinity

Radioligand binding assays were conducted to determine the binding affinity of YM158 for the LTD4 and TXA2 receptors in guinea pig lung membrane preparations. YM158 demonstrated high affinity for both receptors, as indicated by the low nanomolar Ki values.

| Target Receptor | Radioligand | YM158 Kᵢ (nM) |

| Leukotriene D₄ (LTD₄) | [³H]LTD₄ | 0.64 ± 0.06[1] |

| Thromboxane A₂ (TXA₂) | [³H]U46619 | 5.0 ± 0.88[1] |

In Vitro Functional Antagonism

The functional antagonist activity of YM158 was evaluated using isolated guinea pig tracheal preparations. YM158 competitively inhibited the contractions induced by both LTD4 and the TXA2 mimetic U46619. The potency of this antagonism is expressed by the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in the agonist concentration-response curve.

| Agonist | YM158 pA₂ Value |

| Leukotriene D₄ (LTD₄) | 8.87 |

| U46619 (TXA₂ mimetic) | 8.81 |

In Vivo Efficacy

The in vivo efficacy of YM158 was assessed in animal models of bronchoconstriction. Oral administration of YM158 in guinea pigs resulted in a dose-dependent inhibition of bronchoconstriction induced by both LTD4 and U46619.

| Challenge Agent | YM158 ED₅₀ (mg/kg, oral) |

| Leukotriene D₄ (LTD₄) | 8.6 |

| U46619 (TXA₂ mimetic) | 14 |

Signaling Pathways

YM158 exerts its pharmacological effects by blocking the downstream signaling cascades initiated by the binding of LTD4 and TXA2 to their respective G protein-coupled receptors.

Leukotriene D4 (LTD4) Receptor Signaling Pathway

LTD4 binding to the CysLT1 receptor activates Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade ultimately results in smooth muscle contraction and other inflammatory responses. YM158 competitively binds to the CysLT1 receptor, preventing LTD4-mediated signaling.

Thromboxane A2 (TXA2) Receptor Signaling Pathway

TXA2 binds to the TP receptor, which also couples to Gq/11, initiating a similar signaling cascade involving PLC, IP3, and DAG, leading to increased intracellular Ca²⁺ and smooth muscle contraction. Additionally, the TP receptor can couple to G12/13, activating the Rho/Rho-kinase pathway, which contributes to the sensitization of the contractile apparatus to Ca²⁺. YM158 blocks these signaling events by competitively inhibiting the TP receptor.

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of YM158 for the LTD4 and TXA2 receptors.

Methodology:

-

Membrane Preparation: Guinea pig lung tissue is homogenized in a cold buffer and centrifuged to isolate the cell membrane fraction containing the receptors.

-

Incubation: The membrane preparation is incubated with a fixed concentration of a radiolabeled ligand ([³H]LTD₄ for the CysLT1 receptor or [³H]U46619 for the TP receptor) and varying concentrations of YM158.

-

Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

-

Quantification: The radioactivity retained on the filter, representing the bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The concentration of YM158 that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Guinea Pig Tracheal Contraction Assay

Objective: To evaluate the functional antagonist activity (pA₂) of YM158 at the LTD4 and TXA2 receptors.

Methodology:

-

Tissue Preparation: Tracheal rings are isolated from guinea pigs and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with 95% O₂ and 5% CO₂.

-

Equilibration: The tracheal rings are allowed to equilibrate under a resting tension.

-

Agonist Concentration-Response Curve: A cumulative concentration-response curve is generated for an agonist (LTD₄ or U46619) to establish a baseline contractile response.

-

Antagonist Incubation: The tissues are washed and then incubated with a fixed concentration of YM158 for a predetermined period.

-

Shifted Agonist Curve: A second cumulative concentration-response curve for the agonist is generated in the presence of YM158.

-

Data Analysis: The dose ratio (the ratio of the EC₅₀ of the agonist in the presence and absence of the antagonist) is calculated. This process is repeated for several concentrations of YM158. A Schild plot is then constructed by plotting the log (dose ratio - 1) against the log of the molar concentration of YM158. The pA₂ value is the x-intercept of the resulting linear regression.

References

YM158 Free Base: A Technical Overview of its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

YM158 is a potent and selective dual antagonist of the leukotriene D4 (LTD4) and thromboxane A2 (TXA2) receptors. This technical guide provides a comprehensive overview of the available preclinical data on the pharmacokinetics and pharmacodynamics of YM158 free base, with a focus on its mechanism of action, potency, and in vivo efficacy. The information is intended to support further research and development of this compound.

Pharmacodynamics

Mechanism of Action

YM158 exerts its pharmacological effects through competitive antagonism of two key receptors involved in inflammatory and allergic responses: the cysteinyl leukotriene receptor 1 (CysLT1), where LTD4 is the primary ligand, and the thromboxane A2 receptor (TP). By blocking these receptors, YM158 can inhibit downstream signaling pathways that lead to bronchoconstriction, inflammation, and platelet aggregation.

Figure 1: Mechanism of action of YM158 as a dual antagonist.

In Vitro Potency

Radioligand binding assays and functional in vitro studies have been conducted to determine the potency of YM158 at its target receptors.

| Parameter | Receptor | Value | Species |

| pA2 | LTD4 | 8.87 | Guinea Pig |

| pA2 | TXA2 | 8.81 | Guinea Pig |

| Ki | LTD4 | 0.64 ± 0.06 nM | Guinea Pig |

| Ki | TXA2 | 5.0 ± 0.88 nM | Guinea Pig |

| IC50 | LTD4-induced ileum contraction | 0.58 nM | Guinea Pig |

Table 1: In Vitro Potency of YM158

In Vivo Efficacy

The antagonistic activity of orally administered YM158 has been evaluated in animal models.

| Endpoint | Agonist | ED50 (mg/kg, p.o.) | Species |

| Inhibition of plasma leakage | LTD4 | 6.6 | Guinea Pig |

| Inhibition of airway resistance | LTD4 | 8.6 | Guinea Pig |

| Inhibition of airway resistance | U46619 (TXA2 analog) | 14 | Guinea Pig |

Table 2: In Vivo Efficacy of YM158

Pharmacokinetics

Despite the available pharmacodynamic data, a comprehensive pharmacokinetic profile of this compound is not publicly available. Key parameters such as maximum plasma concentration (Cmax), time to maximum plasma concentration (Tmax), area under the plasma concentration-time curve (AUC), elimination half-life (t1/2), and bioavailability have not been reported in the accessible scientific literature. Furthermore, detailed information on the absorption, distribution, metabolism, and excretion (ADME) of YM158 remains to be elucidated.

Experimental Protocols

Detailed, step-by-step experimental protocols for the cited studies are not fully described in the available literature. However, based on the reported assays, the following general methodologies were likely employed.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound to a specific receptor.

Figure 2: General workflow for a radioligand binding assay.

Guinea Pig Tracheal Contraction Assay

This functional assay measures the ability of a compound to antagonize agonist-induced smooth muscle contraction.

Figure 3: General workflow for a tracheal contraction assay.

In Vivo Bronchoconstriction Model

This in vivo model assesses the efficacy of a compound in preventing bronchoconstriction induced by an agonist.

Figure 4: In vivo bronchoconstriction experimental workflow.

Conclusion and Future Directions

YM158 is a potent dual antagonist of LTD4 and TXA2 receptors with demonstrated in vitro and in vivo efficacy in preclinical models of airway inflammation and bronchoconstriction. However, a significant knowledge gap exists regarding its pharmacokinetic properties. To advance the development of YM158, future studies should focus on characterizing its absorption, distribution, metabolism, and excretion profile. This will be crucial for understanding its disposition in the body, establishing a pharmacokinetic/pharmacodynamic relationship, and guiding dose selection for further preclinical and potential clinical investigations. The generation of a complete pharmacokinetic data set is a critical next step in the evaluation of YM158 as a potential therapeutic agent.

YM158: A Technical Guide to its Effects on Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM158 (also known as sepantronium bromide) is a potent small molecule inhibitor of survivin, a member of the inhibitor of apoptosis protein (IAP) family. Survivin is overexpressed in a wide range of human cancers and is associated with tumor progression, chemoresistance, and poor prognosis. Its dual role in inhibiting apoptosis and regulating cell division makes it an attractive target for cancer therapy. This technical guide provides an in-depth overview of the molecular effects of YM158 on downstream signaling pathways, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.

Data Presentation: The Potency and Molecular Impact of YM158

The efficacy of YM158 as an anti-cancer agent is demonstrated by its low nanomolar to micromolar IC50 values across a variety of cancer cell lines. Its primary mechanism of action involves the transcriptional suppression of the BIRC5 gene, which encodes for survivin. This leads to a cascade of downstream effects, ultimately promoting apoptosis and inhibiting tumor growth.

Table 1: IC50 Values of YM158 in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| UKF-NB-3 | Neuroblastoma | 0.49 | [1] |

| HEL | Erythroleukemia | 1.0 (48h), 0.6 (72h) | [2] |

| SET2 | Acute Myeloid Leukemia | 3.8 (48h), 3.3 (72h) | [2] |

| Esophageal Cancer Cell Lines | Esophageal Cancer | 4.6 - 23.6 | [3] |

| Various Neuroblastoma Lines | Neuroblastoma | 8 - 212 | [4] |

| LAN-6 | Neuroblastoma | 248 | |

| NB-S-124 | Neuroblastoma | 77 | |

| SK-N-SH | Neuroblastoma | 75 | |

| Glioblastoma Stem-like Cells | Glioblastoma | 0.7 - 10 | |

| EGFR-amplified GBM lines | Glioblastoma | 3.8 - 36 |

Table 2: Quantitative Effects of YM158 on Key Protein Expression

| Cell Line | Treatment | Target Protein | Change in Expression | Reference |

| Pancreatic Cancer Cell Lines | YM155 (10 nM) | Survivin | Significant decrease | |

| Pancreatic Cancer Cell Lines | YM155 (high concentrations) | XIAP | Inhibition of expression | |

| Breast Cancer Cell Lines | YM155 | Survivin | Downregulation | |

| Breast Cancer Cell Lines | YM155 | XIAP | Degradation | |

| JAK2V617F cells | YM155 (0.62, 1.25, 2.5 µM) | Survivin/BIRC5 | Dose-dependent decrease | |

| JAK2V617F cells | YM155 (0.62, 1.25, 2.5 µM) | XIAP | Dose-dependent decrease | |

| Esophageal Cancer Cell Lines | YM155 | Survivin | Decreased protein levels | |

| H1299 (NSCLC) | YM155 | Survivin, Mcl-1, Bcl-2 | Suppression |

Table 3: YM158-Induced Apoptosis in Cancer Cells

| Cell Line | Treatment | Apoptotic Cells (%) | Notes | Reference |

| RD (Rhabdomyosarcoma) | 5 nM YM155 | Increased by 1.5% vs control | Annexin V Assay | |

| RD (Rhabdomyosarcoma) | 10 µM Cisplatin + 5 nM YM155 | Increased by 2% vs control | Synergistic effect | |

| Neuroblastoma Cell Lines | YM155 | 2-7 fold increase | - |

Core Signaling Pathways Modulated by YM158

YM158 primarily exerts its anti-tumor effects by targeting survivin, which in turn impacts several critical downstream signaling pathways, most notably the intrinsic apoptotic pathway and the NF-κB signaling cascade.

Inhibition of Survivin and Induction of Apoptosis

Survivin plays a crucial role in inhibiting apoptosis by interfering with the activation of caspases, the key executioners of programmed cell death. YM158, by suppressing survivin expression, effectively removes this block, allowing for the initiation of the apoptotic cascade.

The process begins with the release of pro-apoptotic factors from the mitochondria, such as cytochrome c and Smac/DIABLO. Cytochrome c, in the cytoplasm, binds to Apaf-1 to form the apoptosome, which then activates caspase-9. Activated caspase-9 subsequently activates effector caspases like caspase-3 and -7, leading to the cleavage of cellular substrates and ultimately, cell death.

Normally, survivin, along with another IAP family member, XIAP, can inhibit the activity of caspases. YM158-mediated downregulation of survivin and XIAP relieves this inhibition, thereby promoting apoptosis. Furthermore, YM158 has been shown to downregulate the anti-apoptotic protein Mcl-1, further sensitizing cancer cells to apoptotic stimuli.

Modulation of the NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of inflammation, immunity, and cell survival. In many cancers, this pathway is constitutively active, promoting the expression of pro-survival genes, including survivin itself.

YM158 has been shown to interfere with the NF-κB pathway in a time-dependent manner. In some instances, it can have an initial stimulatory effect, followed by a more profound and sustained inhibition. A key mechanism of this inhibition is the suppression of the phosphorylation of the p50 (NF-κB1) subunit at Ser337. This phosphorylation is crucial for the binding of NF-κB dimers to their DNA consensus sequences. By preventing p50 phosphorylation, YM158 impedes the transcriptional activity of NF-κB, leading to reduced expression of its target genes, including survivin, thus creating a negative feedback loop that enhances its anti-cancer activity.

References

Preclinical Evaluation of YM158: A Dual Antagonist of Leukotriene D4 and Thromboxane A2 Receptors

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

YM158 is a novel, potent, and selective dual antagonist of the leukotriene D4 (LTD4) and thromboxane A2 (TXA2) receptors. Both LTD4 and TXA2 are potent inflammatory mediators implicated in the pathophysiology of a range of diseases, most notably allergic asthma and other inflammatory conditions. By competitively inhibiting the action of both these key mediators, YM158 presents a promising therapeutic strategy for diseases where both pathways are pathologically activated. This technical guide provides a comprehensive overview of the preclinical evaluation of YM158, summarizing key in vitro and in vivo data, outlining relevant experimental methodologies, and illustrating the core signaling pathways.

Mechanism of Action

YM158 exerts its pharmacological effects through competitive antagonism at the cysteinyl leukotriene receptor 1 (CysLT1) and the thromboxane-prostanoid (TP) receptor. This dual antagonism prevents the binding of their respective endogenous ligands, LTD4 and TXA2, thereby inhibiting the downstream signaling cascades that lead to bronchoconstriction, inflammation, increased vascular permeability, and platelet aggregation.

Signaling Pathways

The signaling pathways of LTD4 and TXA2 are critical to understanding the mechanism of action of YM158. Both receptors are G-protein coupled receptors (GPCRs) that, upon activation, trigger a cascade of intracellular events.

Caption: Leukotriene D4 (LTD4) Signaling Pathway and YM158 Inhibition.

Caption: Thromboxane A2 (TXA2) Signaling Pathway and YM158 Inhibition.

Data Presentation

In Vitro Pharmacological Profile

The in vitro activity of YM158 was characterized through receptor binding assays and functional assessments in isolated tissues.

| Assay Type | Target | Tissue/System | Agonist | Parameter | YM158 Value | Comparator | Comparator Value |

| Receptor Binding | LTD4 Receptor | Guinea Pig Lung Membranes | [³H]LTD4 | Ki (nM) | 0.64 | - | - |

| Receptor Binding | TXA2 Receptor | Guinea Pig Lung Membranes | [³H]U-46619 | Ki (nM) | 5.0 | - | - |

| Functional Assay | LTD4 Receptor | Isolated Guinea Pig Trachea | LTD4 | pA2 | 8.87 | Montelukast | ~9.68 |

| Functional Assay | TXA2 Receptor | Isolated Guinea Pig Trachea | U-46619 | pA2 | 8.81 | Seratrodast | ~8.4 |

| Platelet Aggregation | TXA2 Receptor | Guinea Pig Platelets | U-46619 | Inhibition | Potent | - | - |

| Platelet Aggregation | TXA2 Receptor | Human Platelets | U-46619 | Inhibition | Potent | - | - |

| Functional Assay | LTD4 Receptor | Isolated Guinea Pig Ileum | LTD4 | Inhibition | Potent | - | - |

In Vivo Pharmacological Profile

The in vivo efficacy of YM158 was evaluated in animal models of bronchoconstriction and airway inflammation.

| Animal Model | Species | Challenge | Endpoint | Route of Administration | ED₅₀ (mg/kg) | Comparator | Comparator ED₅₀ (mg/kg) |

| Plasma Leakage | Guinea Pig | LTD4 | Inhibition of dye extravasation | Oral | 6.6 | - | - |

| Airway Resistance | Guinea Pig | LTD4 | Inhibition of bronchoconstriction | Oral | 8.6 | Pranlukast | 0.34 |

| Airway Resistance | Guinea Pig | U-46619 | Inhibition of bronchoconstriction | Oral | 14 | - | - |

| Antigen-Induced Bronchoconstriction | Guinea Pig | Ovalbumin | Inhibition of airway response | Oral | Significant inhibition at similar doses to Pranlukast | Pranlukast | - |

Experimental Protocols

Due to the unavailability of full-text publications, the following experimental protocols are illustrative of standard methodologies used in pharmacology and are intended to provide a general understanding of the experiments conducted.

Receptor Binding Assays (Illustrative)

Caption: Illustrative workflow for receptor binding assays.

-

Membrane Preparation: Guinea pig lung tissue is homogenized in a suitable buffer and centrifuged to isolate the cell membrane fraction containing the target receptors.

-

Binding Reaction: The membrane preparation is incubated with a radiolabeled ligand (e.g., [³H]LTD4 or [³H]U-46619) in the presence of varying concentrations of YM158 or vehicle.

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand while allowing the unbound radioligand to pass through.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: Specific binding is determined by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from total binding. The inhibition constant (Ki) of YM158 is calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Isolated Tissue Functional Assays (Illustrative)

-

Tissue Preparation: Tracheal rings or ileum segments are dissected from guinea pigs and mounted in organ baths containing a physiological salt solution, maintained at 37°C and aerated with carbogen (95% O₂ / 5% CO₂).

-

Contraction Measurement: The tissues are connected to isometric force transducers to record changes in muscle tension.

-

Cumulative Concentration-Response Curves: After an equilibration period, cumulative concentration-response curves to an agonist (e.g., LTD4 or U-46619) are generated in the absence and presence of increasing concentrations of YM158.

-

Data Analysis: The antagonistic potency of YM158 is determined by calculating the pA2 value from Schild plot analysis, which provides a measure of the affinity of a competitive antagonist for its receptor.

In Vivo Models of Bronchoconstriction (Illustrative)

-

Animal Preparation: Anesthetized and mechanically ventilated guinea pigs are used. Airway resistance is measured using a whole-body plethysmograph or by cannulating the trachea.

-

Drug Administration: YM158 or vehicle is administered orally at various doses prior to the bronchoconstrictor challenge.

-

Bronchoconstrictor Challenge: An intravenous injection of LTD4, U-46619, or an inhaled antigen (in sensitized animals) is administered to induce bronchoconstriction.

-

Measurement of Airway Resistance: Changes in airway resistance are continuously monitored.

-

Data Analysis: The dose of YM158 that causes a 50% inhibition of the maximum bronchoconstrictor response (ED₅₀) is calculated.

Conclusion

The preclinical data for YM158 strongly support its profile as a potent and selective dual antagonist of LTD4 and TXA2 receptors. The in vitro studies demonstrate high-affinity binding to both receptors and functional antagonism of agonist-induced responses in relevant tissues. The in vivo studies in guinea pig models of asthma confirm its oral activity and efficacy in inhibiting key features of the asthmatic response, including bronchoconstriction and plasma leakage. The dual mechanism of action suggests that YM158 may offer therapeutic advantages over single-pathway antagonists in diseases where both leukotriene and thromboxane pathways are involved. Further investigation in a broader range of disease models and ultimately in clinical trials would be necessary to fully elucidate the therapeutic potential of YM158.

YM158: A Technical Guide to Investigating the Leukotriene and Thromboxane Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM158 is a potent and selective dual antagonist of the leukotriene D4 (LTD4) and thromboxane A2 (TXA2) receptors.[1][2] This technical guide provides an in-depth overview of YM158 as a research tool for studying the complex signaling cascades of the leukotriene and thromboxane pathways. These pathways are integral to the pathophysiology of various inflammatory and allergic diseases, most notably bronchial asthma.[3][4] By competitively inhibiting the binding of LTD4 and TXA2 to their respective receptors, YM158 allows for the elucidation of their roles in physiological and pathological processes such as bronchoconstriction, plasma leakage, and platelet aggregation.[3] This document details the pharmacological data of YM158, provides comprehensive experimental protocols for its use in preclinical models, and visualizes the intricate signaling pathways and experimental workflows.

Mechanism of Action

YM158, chemically known as 3-[(4-tert-butylthiazol-2-yl)methoxy]-5'-[3-(4-chlorobenzenesulfonyl)propyl]-2'-(1H-tetrazol-5-ylmethoxy)benzanilide monosodium salt monohydrate, functions as a competitive antagonist at both the cysteinyl-leukotriene receptor 1 (CysLT1) and the thromboxane-prostanoid (TP) receptor. The dual nature of its antagonism is significant, as both leukotrienes and thromboxane are key mediators in the arachidonic acid cascade and often act synergistically in inflammatory responses. YM158 has demonstrated high selectivity for these receptors, showing no significant affinity for a wide range of other receptor types.

Data Presentation

The following tables summarize the quantitative data on the potency and efficacy of YM158 from various in vitro and in vivo studies.

Table 1: In Vitro Potency of YM158

| Assay Type | Target Receptor | Preparation | Parameter | Value | Reference |

| Functional Antagonism | LTD4 | Isolated Guinea Pig Trachea | pA2 | 8.87 | |

| Functional Antagonism | TXA2 | Isolated Guinea Pig Trachea | pA2 | 8.81 | |

| Radioligand Binding | LTD4 | Guinea Pig Lung Membranes | Ki (nM) | 0.64 ± 0.06 | |

| Radioligand Binding | TXA2 | Guinea Pig Lung Membranes | Ki (nM) | 5.0 ± 0.88 | |

| Inhibition of Contraction | LTD4 (1 nM) | Guinea Pig Ileum | IC50 (nM) | 0.58 |

Table 2: In Vivo Efficacy of YM158 (Oral Administration in Guinea Pigs)

| Experimental Model | Measured Effect | Parameter | Value (mg/kg) | Reference |

| LTD4-induced Plasma Leakage | Inhibition | ED50 | 6.6 | |

| LTD4-induced Airway Resistance | Inhibition | ED50 | 8.6 | |

| U46619-induced Airway Resistance | Inhibition | ED50 | 14 | |

| Antigen-induced Bronchoconstriction | Significant Inhibition | Dose | 10 |

Table 3: Comparative Potency of YM158

| Compound | Target Receptor | Potency Comparison | Reference |

| YM158 vs. Montelukast | LTD4 | ~6.5 times less potent | |

| YM158 vs. Seratrodast | TXA2 | ~2.5 times more potent | |

| YM158 vs. Pranlukast | LTD4 | Less potent (ED50: 8.6 vs 0.34 mg/kg) |

Signaling Pathways and Experimental Workflows

To visually represent the biological context and experimental application of YM158, the following diagrams were generated using Graphviz.

Caption: Arachidonic Acid Cascade and the site of action for YM158.

Caption: A representative workflow for in vivo bronchoconstriction studies.

Caption: A logical workflow for screening dual LTD4/TXA2 receptor antagonists.

Experimental Protocols

The following are detailed, representative protocols for key experiments involving YM158, constructed from published methodologies.

In Vivo Bronchoconstriction and Plasma Leakage in Guinea Pigs

Objective: To determine the in vivo efficacy of YM158 in antagonizing LTD4- and TXA2-mediated bronchoconstriction and plasma leakage.

Materials:

-

Male Hartley guinea pigs (300-400 g)

-

YM158

-

Leukotriene D4 (LTD4)

-

U46619 (TXA2 mimetic)

-

Evans Blue dye

-

Anesthetic (e.g., pentobarbital sodium)

-

Tracheal cannula

-

Jugular vein cannula

-

Ventilator

-

Pressure transducer and data acquisition system

Procedure:

-

Animal Preparation: Anesthetize guinea pigs and cannulate the trachea for artificial ventilation. Cannulate the jugular vein for intravenous administration of compounds and dyes.

-

YM158 Administration: Administer YM158 orally at desired doses (e.g., 1, 3, 10, 30 mg/kg) 1-2 hours prior to agonist challenge. For the control group, administer the vehicle.

-

Measurement of Bronchoconstriction:

-

Monitor pulmonary insufflation pressure as an index of airway resistance.

-

Administer a bolus intravenous injection of LTD4 (e.g., 0.3-1.0 µg/kg) or U46619 (e.g., 3.0 µg/kg).

-

Record the peak increase in pulmonary insufflation pressure.

-

Calculate the percentage inhibition of the agonist-induced bronchoconstriction by YM158 compared to the vehicle control.

-

-

Measurement of Plasma Leakage:

-

Administer Evans Blue dye (e.g., 20 mg/kg) intravenously 5 minutes before the agonist challenge.

-

Following the bronchoconstriction measurement, sacrifice the animal and perfuse the systemic circulation with saline.

-

Dissect the trachea and lungs.

-

Extract the Evans Blue dye from the tissues using formamide.

-

Measure the absorbance of the formamide extract at 620 nm.

-

Quantify the amount of dye extravasation and calculate the percentage inhibition by YM158.

-

-

Data Analysis: Determine the ED50 values for inhibition of bronchoconstriction and plasma leakage using dose-response curve analysis.

In Vitro Guinea Pig Isolated Trachea Contraction Assay

Objective: To determine the in vitro potency and competitive nature of YM158's antagonism at LTD4 and TXA2 receptors.

Materials:

-

Male Hartley guinea pigs

-

Krebs-Henseleit solution

-

YM158

-

LTD4

-

U46619

-

Organ bath system with isometric force transducers

-

Data acquisition system

Procedure:

-

Tissue Preparation: Euthanize a guinea pig and excise the trachea. Prepare tracheal ring segments (2-3 mm in width) and suspend them in organ baths containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 and 5% CO2.

-

Equilibration: Allow the tracheal rings to equilibrate for at least 60 minutes under a resting tension of approximately 1 g.

-

Contraction and Antagonism:

-

Obtain a cumulative concentration-response curve for LTD4 or U46619 by adding increasing concentrations of the agonist to the organ bath.

-

Wash the tissues and allow them to return to baseline.

-

Incubate the tissues with YM158 at various concentrations (e.g., 1 nM to 1 µM) for a predetermined time (e.g., 30 minutes).

-

In the presence of YM158, repeat the cumulative concentration-response curve for LTD4 or U46619.

-

-

Data Analysis:

-

Construct concentration-response curves for the agonists in the absence and presence of different concentrations of YM158.

-

Perform a Schild regression analysis to determine the pA2 value, which quantifies the potency of a competitive antagonist. A linear Schild plot with a slope not significantly different from unity indicates competitive antagonism.

-

Radioligand Binding Assay on Guinea Pig Lung Membranes

Objective: To determine the binding affinity (Ki) of YM158 for LTD4 and TXA2 receptors.

Materials:

-

Male Hartley guinea pigs

-

Radioligands: [3H]LTD4 and a suitable TXA2 receptor radioligand (e.g., [3H]U46619)

-

YM158

-

Non-labeled ligands for non-specific binding determination (e.g., high concentration of LTD4 and U46619)

-

Membrane preparation buffer (e.g., Tris-HCl buffer)

-

Assay buffer

-

Glass fiber filters

-

Scintillation counter and fluid

Procedure:

-

Membrane Preparation: Euthanize guinea pigs and perfuse the lungs with ice-cold saline. Homogenize the lung tissue in buffer and perform differential centrifugation to isolate the crude membrane fraction. Resuspend the membrane pellet in assay buffer.

-

Binding Assay:

-

In assay tubes, combine the lung membrane preparation, the radioligand ([3H]LTD4 or [3H]U46619) at a concentration near its Kd, and varying concentrations of YM158.

-

For determining non-specific binding, use a separate set of tubes containing a high concentration of the corresponding non-labeled ligand.

-

Incubate the mixture at a specific temperature (e.g., 25°C) for a time sufficient to reach equilibrium.

-

-

Separation and Counting:

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the concentration of YM158.

-

Determine the IC50 value (the concentration of YM158 that inhibits 50% of the specific binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Conclusion

YM158 serves as a valuable pharmacological tool for investigating the roles of the leukotriene and thromboxane pathways in health and disease. Its dual antagonism allows for the comprehensive inhibition of two major inflammatory cascades, providing a clearer understanding of their individual and combined effects. The data and protocols presented in this guide offer a robust framework for researchers and drug development professionals to effectively utilize YM158 in their studies, ultimately contributing to the development of novel therapeutics for inflammatory conditions such as asthma.

References

- 1. elkbiotech.com [elkbiotech.com]

- 2. MEASUREMENTS OF PHOSPHOLIPASES A2, C AND D (PLA2, PLC AND PLD): IN VITRO MICROASSAYS, ANALYSIS OF ENZYME ISOFORMS, AND INTACT-CELL ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. assaygenie.com [assaygenie.com]

- 4. Thromboxane (Tx) A2 receptor blockade and TxA2 synthase inhibition alone and in combination: comparison of anti-aggregatory efficacy in human platelets - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

YM158 free base solubility in DMSO and other solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM158 is a potent and selective dual antagonist of the leukotriene D4 (LTD4) and thromboxane A2 (TXA2) receptors.[1][2] Functional assays have demonstrated its competitive antagonism at these receptors, suggesting its potential as a therapeutic agent in conditions such as asthma, where both pathways are implicated.[2][3] This document provides detailed information on the solubility of YM158 free base, protocols for its characterization, and an overview of its mechanism of action.

Physicochemical Properties

A summary of the key physicochemical properties of YM158 is provided in the table below.

| Property | Value | Source |

| IUPAC Name | 3-[(4-tert-butyl-1,3-thiazol-2-yl)methoxy]-N-[5-[3-(4-chlorophenyl)sulfonylpropyl]-2-(2H-tetrazol-5-ylmethoxy)phenyl]benzamide | PubChem |

| Molecular Formula | C32H33ClN6O5S2 | MedChemExpress[1] |

| Molecular Weight | 681.22 g/mol | MedChemExpress |

| CAS Number | 179102-65-9 | MedChemExpress |

Solubility Profile of this compound

Table 1: Solubility of this compound in Various Solvents

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (M) | Observations |

| DMSO | User Determined | User Determined | ||

| Ethanol | User Determined | User Determined | ||

| Methanol | User Determined | User Determined | ||

| Acetonitrile | User Determined | User Determined | ||

| Water | User Determined | User Determined | ||

| PBS (pH 7.4) | User Determined | User Determined |

Note: Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of organic molecules for biological assays.

Mechanism of Action

YM158 functions as a dual antagonist, targeting the receptors for leukotriene D4 (LTD4) and thromboxane A2 (TXA2). Both LTD4 and TXA2 are potent inflammatory mediators involved in various physiological and pathological processes. By blocking their respective G-protein coupled receptors (GPCRs), YM158 can inhibit downstream signaling cascades that lead to effects such as smooth muscle contraction, inflammation, and platelet aggregation.

Caption: YM158 dual antagonism of LTD4 and TXA2 signaling pathways.

Experimental Protocols

Protocol 1: Determination of this compound Solubility

This protocol describes a method to determine the solubility of this compound in various solvents using the static equilibrium method.

Materials:

-

This compound

-

Selected solvents (e.g., DMSO, ethanol, methanol, water)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Centrifuge

-

High-performance liquid chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Syringe filters (0.22 µm)

-

Glass vials with screw caps

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume (e.g., 1 mL) of the selected solvent in a glass vial. The excess solid should be clearly visible.

-

Tightly cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary time-course experiment can determine the optimal equilibration time.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 1 hour to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid.

-

-

Quantification:

-

Dilute the filtered solution with an appropriate solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of YM158 in the diluted solution using a validated HPLC or UV-Vis spectrophotometry method.

-

Prepare a standard curve of YM158 in the same solvent to accurately determine the concentration.

-

-

Calculation of Solubility:

-

Calculate the concentration of YM158 in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in mg/mL and convert to molarity (M) using the molecular weight of this compound (681.22 g/mol ).

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. In vitro pharmacologic profile of YM158, a new dual antagonist for LTD4 and TXA2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vivo pharmacologic profile of YM158, a new dual antagonist for leukotriene D4 and thromboxane A2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocol for Dissolving YM158 Free Base for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM158 is a potent pharmacological agent utilized in various cell-based assays. The successful application of YM158 in in vitro studies is critically dependent on its proper dissolution and the preparation of stable, accurate stock solutions. This document provides a detailed protocol for dissolving YM158 free base, preparing stock and working solutions for cell culture experiments, and outlines best practices for storage and handling.

Properties of this compound